N-(4-Amino-2,3-dimethylphenyl)-N~2~,N~2~-dimethylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Amino-2,3-dimethylphenyl)-N~2~,N~2~-dimethylglycinamide is a synthetic organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group and dimethyl substituents on a phenyl ring, making it a valuable molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Amino-2,3-dimethylphenyl)-N~2~,N~2~-dimethylglycinamide typically involves the reaction of 4-amino-2,3-dimethylphenylamine with dimethylglycine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The reaction is carried out in an aprotic solvent like dichloromethane under mild conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: N-(4-Amino-2,3-dimethylphenyl)-N~2~,N~2~-dimethylglycinamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents under controlled conditions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
N-(4-Amino-2,3-dimethylphenyl)-N~2~,N~2~-dimethylglycinamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Amino-2,3-dimethylphenyl)-N~2~,N~2~-dimethylglycinamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular pathways involved in inflammation and cancer, leading to its potential therapeutic effects .
Comparison with Similar Compounds
4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one: Known for its anti-inflammatory and analgesic properties.
N-(4-Aminophenyl)-N~2~,N~2~-dimethylglycinamide: Similar structure but lacks the dimethyl substituents on the phenyl ring.
Uniqueness: N-(4-Amino-2,3-dimethylphenyl)-N~2~,N~2~-dimethylglycinamide is unique due to the presence of both amino and dimethyl groups on the phenyl ring, which enhances its chemical reactivity and potential biological activities .
Properties
CAS No. |
652140-54-0 |
---|---|
Molecular Formula |
C12H19N3O |
Molecular Weight |
221.30 g/mol |
IUPAC Name |
N-(4-amino-2,3-dimethylphenyl)-2-(dimethylamino)acetamide |
InChI |
InChI=1S/C12H19N3O/c1-8-9(2)11(6-5-10(8)13)14-12(16)7-15(3)4/h5-6H,7,13H2,1-4H3,(H,14,16) |
InChI Key |
IHDIYVBCUBTVQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C)NC(=O)CN(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.